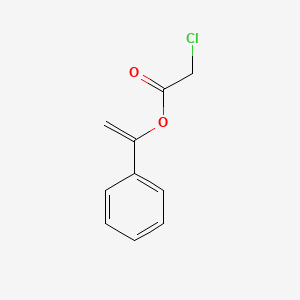
1-Phenylethenyl chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylethenyl chloroacetate is an organic compound with the molecular formula C10H9ClO2. It is characterized by the presence of a phenyl group attached to an ethenyl group, which is further connected to a chloroacetate moiety. This compound is of interest in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenylethenyl chloroacetate can be synthesized through the reaction of phenylethene (styrene) with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH=CH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{CH=CHCOCH}_2\text{Cl} + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenylethenyl chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or diols.
Reduction Reactions: The carbonyl group in the chloroacetate moiety can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia can be used under mild conditions to replace the chloro group.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used to convert the ethenyl group to an epoxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group.
Major Products
Substitution: Formation of esters or amides.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
1-Phenylethenyl chloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-Phenylethenyl chloroacetate involves its reactivity towards nucleophiles and electrophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic attack. The ethenyl group can participate in addition reactions, while the carbonyl group in the chloroacetate moiety can undergo reduction or oxidation. These reactions are facilitated by the electronic properties of the phenyl group, which can stabilize intermediates and transition states.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylethyl acetate: Similar structure but lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
Phenylacetyl chloride: Contains a phenyl group attached to an acetyl chloride moiety, making it more reactive towards nucleophiles.
Vinyl chloroacetate: Contains a vinyl group instead of a phenylethenyl group, leading to different reactivity patterns.
Uniqueness
1-Phenylethenyl chloroacetate is unique due to the presence of both a phenyl group and a chloroacetate moiety, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it valuable in the synthesis of complex molecules.
Propriétés
Numéro CAS |
84553-33-3 |
|---|---|
Formule moléculaire |
C10H9ClO2 |
Poids moléculaire |
196.63 g/mol |
Nom IUPAC |
1-phenylethenyl 2-chloroacetate |
InChI |
InChI=1S/C10H9ClO2/c1-8(13-10(12)7-11)9-5-3-2-4-6-9/h2-6H,1,7H2 |
Clé InChI |
XIWAMKMZUPUMQU-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1)OC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


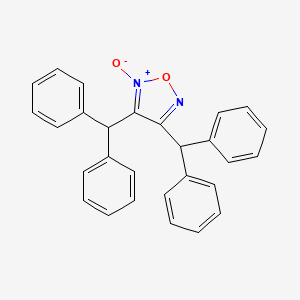
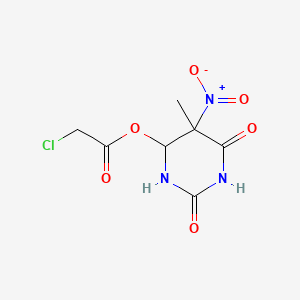
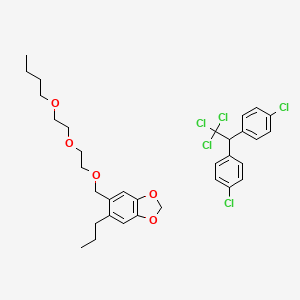
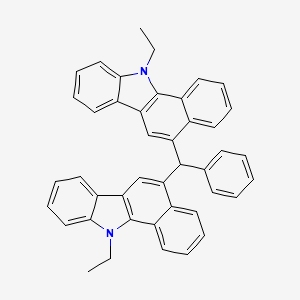
![ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium](/img/structure/B14415719.png)
![Ethyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14415722.png)
![Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate](/img/structure/B14415730.png)
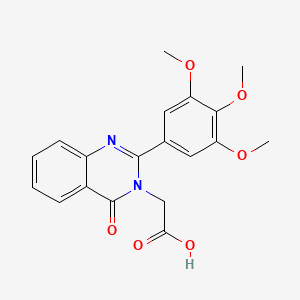
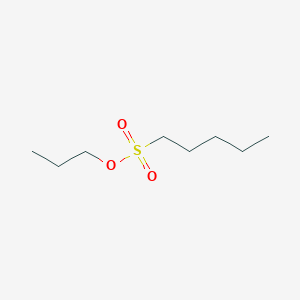
![2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14415738.png)
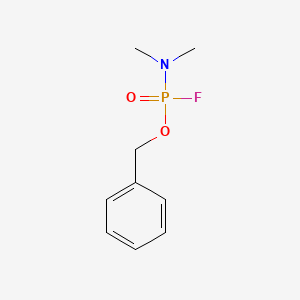
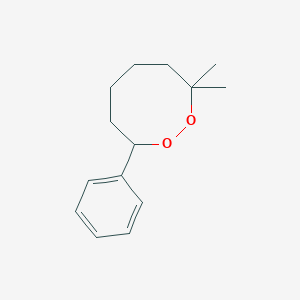
![Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-](/img/structure/B14415760.png)
![Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate](/img/structure/B14415772.png)
